1-Cyano-3,3-dipropylcyclobutane-1-carboxylic acid

Catalog No.
S15939468
CAS No.
M.F
C12H19NO2
M. Wt
209.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyano-3,3-dipropylcyclobutane-1-carboxylic acid

Product Name

1-Cyano-3,3-dipropylcyclobutane-1-carboxylic acid

IUPAC Name

1-cyano-3,3-dipropylcyclobutane-1-carboxylic acid

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

InChI

InChI=1S/C12H19NO2/c1-3-5-11(6-4-2)7-12(8-11,9-13)10(14)15/h3-8H2,1-2H3,(H,14,15)

InChI Key

UHTOQGUQEHRAFP-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CC(C1)(C#N)C(=O)O)CCC

1-Cyano-3,3-dipropylcyclobutane-1-carboxylic acid is an organic compound characterized by the molecular formula C12H19NO2C_{12}H_{19}NO_{2} and a molecular weight of 209.28 g/mol. This compound features a cyclobutane ring with two propyl groups and a cyano group attached to the first carbon, along with a carboxylic acid functional group. The structural complexity of this compound makes it a significant subject of study in organic chemistry, particularly for its potential applications in medicinal chemistry and materials science .

  • Oxidation: This compound can be oxidized to yield corresponding ketones or carboxylic acids using agents such as potassium permanganate or chromium trioxide.
  • Reduction: The cyano group can be reduced to form primary amines using reducing agents like lithium aluminum hydride or through catalytic hydrogenation.
  • Substitution: Nucleophilic substitution reactions can occur where the cyano or carboxylic acid groups are replaced by other functional groups, depending on the nucleophile involved.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
  • Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
  • Substitution: Nucleophiles such as amines, alcohols, or thiols.

The synthesis of 1-cyano-3,3-dipropylcyclobutane-1-carboxylic acid typically involves cyclization reactions of appropriate precursors under controlled conditions. A common synthetic route includes:

  • Cyclization Reaction: A suitable nitrile reacts with a cyclobutane derivative in the presence of strong bases like sodium hydride or potassium tert-butoxide.
  • Optimization for Yield: Industrial production may utilize continuous flow reactors to enhance yield and purity while maintaining consistent quality .

This compound has several applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
  • Biology: Investigated for its potential biological activities and interactions with biomolecules.
  • Medicine: Explored for therapeutic properties and as a precursor in drug development.
  • Industry: Utilized in the production of specialty chemicals and materials.

The interaction studies involving 1-cyano-3,3-dipropylcyclobutane-1-carboxylic acid focus on its binding affinity to enzymes and receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic applications. The unique functional groups present in this compound may enhance its reactivity with biological targets, making it an interesting candidate for further research in drug design .

Several compounds share structural similarities with 1-cyano-3,3-dipropylcyclobutane-1-carboxylic acid. These include:

  • 1-Cyano-3,3-dimethylcyclobutane-1-carboxylic acid
  • 1-Cyano-3,3-diethylcyclobutane-1-carboxylic acid
  • 1-Cyano-3,3-dibutylcyclobutane-1-carboxylic acid

Uniqueness

The uniqueness of 1-cyano-3,3-dipropylcyclobutane-1-carboxylic acid lies in its specific substitution pattern on the cyclobutane ring. The presence of two propyl groups enhances its lipophilicity compared to other similar compounds, potentially influencing its biological activity and physical properties significantly.

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

209.141578849 g/mol

Monoisotopic Mass

209.141578849 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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